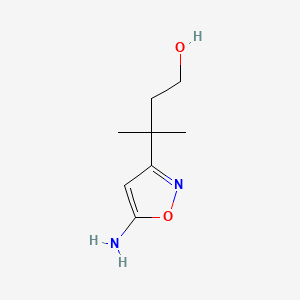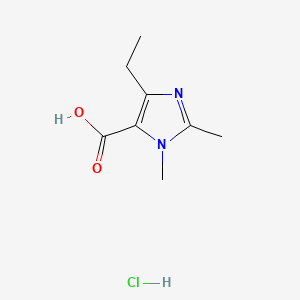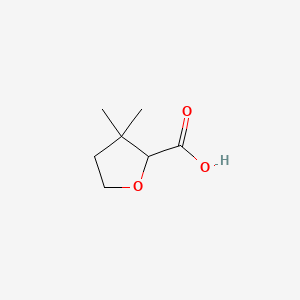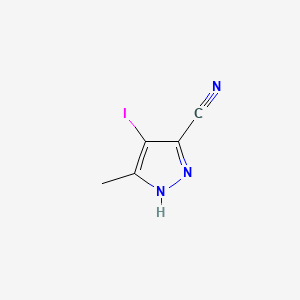
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol, also known as 3-AOMB, is a synthetic derivative of the naturally occurring amino acid L-tryptophan. It is a non-selective agonist of the serotonin 5-HT2A receptor and has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. 3-AOMB has a unique mechanism of action and has been found to be more potent than other serotonin 5-HT2A agonists.
Applications De Recherche Scientifique
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases.
Mécanisme D'action
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is a non-selective agonist of the serotonin 5-HT2A receptor. It binds to the 5-HT2A receptor and activates it, leading to a cascade of biochemical and physiological effects. Activation of the 5-HT2A receptor leads to increased levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety.
Biochemical and Physiological Effects
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to increase levels of dopamine and norepinephrine, which may have positive effects on cognitive performance. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has several advantages for use in laboratory experiments. It is a non-selective agonist of the serotonin 5-HT2A receptor, which makes it an ideal agent for studying the effects of serotonin on behavior and physiology. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is relatively easy to synthesize and is stable in a variety of solvents. However, there are some limitations to the use of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol in laboratory experiments. It has a short half-life in vivo, which means that it must be administered multiple times in order to maintain its effects. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to have some toxic side effects, such as nausea and vomiting, when administered in high doses.
Orientations Futures
There are several potential future directions for 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. It could be studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It could also be studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol could be studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases. Finally, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol could be studied as a potential treatment for drug addiction, as it has been found to have some effects on the reward pathways in the brain.
Méthodes De Synthèse
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol can be synthesized from L-tryptophan using a two-step procedure. The first step involves the formation of a Schiff base intermediate by reacting L-tryptophan with formaldehyde in the presence of a base such as sodium hydroxide. The second step involves the deprotonation of the Schiff base intermediate to form 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. This reaction is typically performed in an organic solvent such as dimethylformamide (DMF).
Propriétés
IUPAC Name |
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3-4-11)6-5-7(9)12-10-6/h5,11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDHCVOBXGOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)


![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)

![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)

